Diethyl(1-propynyl)amine

Description

Significance of Ynamine Derivatives in Modern Synthetic Strategies

Ynamine derivatives are highly valued building blocks in modern organic synthesis due to the pronounced polarization of their carbon-carbon triple bond. The electron-donating nitrogen atom renders the β-carbon nucleophilic and the α-carbon electrophilic, allowing for a wide range of regioselective reactions. brad.ac.uk This inherent reactivity makes ynamines more reactive than their ynol ether counterparts. researchgate.net

The utility of ynamines is vast, encompassing cycloaddition reactions, rearrangements, and nucleophilic additions to construct complex heterocyclic rings. brad.ac.uk They are competent partners in [4+2] cycloaddition reactions, leading to the formation of valuable nitrogen-containing heterocycles. researchgate.net For instance, Diethyl(1-propynyl)amine has been shown to react with pyrimidine (B1678525) derivatives in an inverse-electron-demand Diels-Alder reaction to furnish pyridine (B92270) derivatives. researchgate.netscispace.comresearchgate.net

However, the high reactivity of simple ynamines often correlates with instability, particularly towards hydrolysis, which can complicate their preparation and handling. brad.ac.ukresearchgate.net This limitation spurred the development of ynamides, where an electron-withdrawing group is attached to the nitrogen atom. Ynamides exhibit greater stability compared to conventional ynamines, making them more practical for many synthetic applications while retaining the useful reactivity of the ynamine core. brad.ac.ukresearchgate.net The transition from the highly reactive ynamines to the more stable and tunable ynamides marked a significant advancement, expanding the scope of this functional group in complex molecule synthesis. researchgate.net

Historical Development and Evolution of this compound Chemistry

The exploration of ynamine chemistry has a rich history, with the first (though later disproven) report of an ynamine dating back to 1892. researchgate.net The first confirmed isolation of an ynamine occurred much later, in 1958, through a serendipitous synthesis by Zaugg and his colleagues. researchgate.net The 1960s and 1970s saw a surge in the study of ynamine reactivity, with the pioneering work of Jacqueline Ficini and H.G. Viehe being particularly influential in establishing their synthetic potential. researchgate.netresearchgate.net Ficini's work, in particular, demonstrated the utility of ynamines in cycloaddition reactions. researchgate.net

While much of the early focus was on the general class of ynamines, specific examples like this compound were instrumental in demonstrating their reaction patterns. For example, in 1974, it was reported that N,N-diethyl-1-propynylamine undergoes a Diels-Alder reaction with inverse electron demand with pyrimidine carboxylates to form pyridine derivatives. researchgate.netscispace.com This reaction highlights the utility of this specific ynamine in heterocyclic synthesis.

The synthesis of this compound and its isomer, N,N-diethylpropargylamine (N,N-diethylprop-2-yn-1-amine), can be achieved through various methods. One common approach involves the reaction of a propargyl halide, such as propargyl bromide, with diethylamine (B46881). chemicalbook.com Another method is the Mannich-type reaction, a three-component coupling of an alkyne, an aldehyde (like formaldehyde), and a secondary amine (diethylamine), often catalyzed by copper salts. google.comkcl.ac.uk

The evolution of ynamine chemistry has been driven by the need to balance the high reactivity of this functional group with practical stability. This led to the development and widespread adoption of ynamides, which offer a more robust platform for harnessing the unique synthetic capabilities of the nitrogen-substituted alkyne moiety. brad.ac.ukresearchgate.net Despite the shift towards ynamides for many applications, the foundational studies on simple ynamines like this compound were crucial in uncovering the fundamental reactivity that makes this class of compounds so valuable to organic synthesis today.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | N,N-diethylprop-1-yn-1-amine | nih.gov |

| CAS Number | 4231-35-0 | nih.gov |

| Molecular Formula | C₇H₁₃N | nih.gov |

| Molecular Weight | 111.18 g/mol | nih.gov |

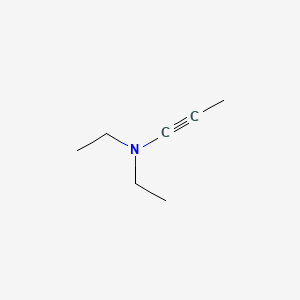

Structure

2D Structure

3D Structure

Properties

CAS No. |

4231-35-0 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N,N-diethylprop-1-yn-1-amine |

InChI |

InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3 |

InChI Key |

RJSCZBRDRBIRHP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C#CC |

Canonical SMILES |

CCN(CC)C#CC |

Other CAS No. |

4231-35-0 |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 1 Propynyl Amine and Its Analogues

Classical and Established Synthetic Routes to Ynamines

The foundational methods for constructing the ynamine framework have traditionally relied on elimination and nucleophilic substitution strategies. These routes were pivotal in the initial exploration of ynamine chemistry.

Elimination Reactions for Diethyl(1-propynyl)amine Formation

Elimination reactions represent one of the earliest and most fundamental approaches to ynamine synthesis. clockss.org This strategy typically involves the dehydrohalogenation of halogen-substituted enamines or related precursors to form the carbon-carbon triple bond. clockss.orglibretexts.org For instance, the treatment of α,β-dichloroenamines or trichloroenamines with a strong base can induce successive eliminations to yield the corresponding ynamine. clockss.org

Another established pathway involves the reaction of formamides with reagents like triphenylphosphine (B44618) and tetrachloromethane to generate dichlorovinylamides. core.ac.uk Subsequent elimination reactions on these intermediates afford the desired ynamine products. core.ac.uk The Hofmann elimination, a classic reaction for converting amines to olefins, has also been adapted in principle for creating unsaturation, highlighting the versatility of elimination chemistry in organic synthesis. researchgate.net

Table 1: Selected Elimination Reaction Precursors for Ynamine Synthesis

| Precursor Type | Reagents | Product | Reference |

|---|---|---|---|

| Trichloroenamines | n-Butyllithium, Dialkylithium amides | Ynamine | clockss.org |

| Dichlorovinylamides | Strong Base (e.g., t-BuOK) | Ynamine | core.ac.uk |

Nucleophilic Substitution Approaches in Ynamine Synthesis

Nucleophilic substitution on haloalkynes provides a direct route to ynamines. scripps.edu This method involves the displacement of a halide (typically chloride or bromide) from an alkyne by a metal amide. core.ac.ukscripps.edu The first directed synthesis of an ynamine, accomplished by Viehe in 1963, utilized the reaction of a haloalkyne with lithium diethylamide to produce the target ynamine in high yield. core.ac.ukutexas.edu

This approach is analogous to the synthesis of other heteroatom-substituted alkynes, such as acetylenic thioethers. core.ac.ukutexas.edu The facility of the substitution can be dependent on the halogen, with fluoroalkynes sometimes reacting more readily than chloroalkynes, potentially via different mechanisms. scripps.edu The scope of the reaction allows for the synthesis of ynamines with various alkyl or aryl substituents on the alkyne. scripps.edu

Contemporary and Advanced Synthesis Strategies for this compound and Related Structures

Modern synthetic chemistry has introduced more sophisticated and often more efficient methods for preparing ynamines and their derivatives, including metal-catalyzed reactions and isomerization pathways.

Metal-Mediated Coupling Reactions in Ynamine Preparation

The advent of metal-mediated cross-coupling reactions has significantly advanced the synthesis of ynamines and their more stable analogues, ynamides. Copper-catalyzed reactions, in particular, have become a robust tool for forming the crucial N-C≡C bond. brad.ac.ukthieme-connect.com The Hsung group developed a breakthrough copper(I)-catalyzed coupling of alkynyl bromides with amides, though initial conditions required harsh heating and had a limited scope. brad.ac.ukthieme-connect.com

Subsequent optimizations led to more general and efficient systems. A combination of copper(II) sulfate (B86663) pentahydrate and 1,10-phenanthroline (B135089) was found to be highly effective for the amination of bromoalkynes with a wide range of nitrogen nucleophiles, including carbamates, lactams, and sulfonamides. thieme-connect.com Other successful copper-based protocols include the coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles and the oxidative amination of terminal alkynes. brad.ac.ukulb.ac.be These methods often provide milder reaction conditions and broader substrate compatibility compared to classical approaches. thieme-connect.com Palladium-catalyzed reactions have also been explored for the hydroalkynylation and hydroacyloxylation of ynamides, further expanding the synthetic toolkit. ulb.ac.be

Table 2: Examples of Metal-Mediated Ynamide/Ynamine Synthesis

| Metal/Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(I) cyanide, DMEDA | Alkynyl bromides, Amides | Ynamide | thieme-connect.com |

| CuSO₄·5H₂O, 1,10-phenanthroline | Bromoalkynes, N-Nucleophiles | Ynamide | thieme-connect.com |

| Copper(I) iodide, 1,10-phenanthroline | 1,1-Dibromo-1-alkenes, Sulfoximines | N-Alkynylsulfoximine | ulb.ac.be |

| Gold(I) Complex | Ynamides | Indenes (via cyclization) | researchgate.net |

Isomerization Pathways for this compound Synthesis

Isomerization reactions offer an alternative and efficient pathway to ynamines from readily available starting materials. clockss.org These reactions involve the transformation of a molecule into an isomer with a different arrangement of atoms. numberanalytics.com In the context of ynamine synthesis, this often entails the base-induced rearrangement of propargylamines. clockss.orgcore.ac.uk For example, the reaction of propargyl bromide with phenothiazine (B1677639) in the presence of sodium hydride leads to the corresponding ynamine via isomerization in excellent yield. clockss.org

The first reported synthesis of an ynamine in 1958 by Zaugg and colleagues was, in fact, the result of an unexpected isomerization reaction. core.ac.ukthieme-connect.com More recently, metal catalysts have been employed to facilitate these transformations. Gold(I) catalysts have been shown to effectively trigger a one-pot isomerization/cycloaddition sequence, where an ynamide is first isomerized into an electron-rich diene before undergoing a subsequent Diels-Alder reaction. rsc.org The choice of catalyst and reaction conditions can influence the mechanism and outcome of the isomerization process. numberanalytics.com

Multi-Step Procedures for Functionalized Ynamine Analogues (e.g., Trifluoromethylated Ynamines)

The synthesis of functionalized ynamine analogues, such as those containing a trifluoromethyl (CF₃) group, often requires specialized multi-step procedures. These compounds are of interest as the CF₃ group can significantly alter the chemical and physical properties of the molecule.

A common strategy for preparing N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines involves a three-step sequence starting from commercially available 2,2,3,3,3-pentafluoropropanol. researchgate.netresearchgate.net These trifluoromethylated ynamines are valuable intermediates that can react with various electrophiles. researchgate.net For example, their reaction with aldehydes in the presence of a Lewis acid catalyst can produce α-(trifluoromethyl)-α,β-unsaturated amides with high stereoselectivity. researchgate.net Other research has focused on developing transition-metal-free protocols for synthesizing β-trifluoromethylated enamines from simple enamines and sodium trifluoromethanesulfinate (CF₃SO₂Na), yielding products with exclusively E-configuration. rsc.org The synthesis of optically active trifluoromethylated amines has also been achieved through the catalytic enantioselective isomerization of trifluoromethyl imines, demonstrating advanced strategies for creating chiral fluorinated amine derivatives. nih.gov

Fundamental Reactivity and Reaction Mechanisms of Diethyl 1 Propynyl Amine

Electrophilic Addition Reactions to the Alkynyl Moiety of Diethyl(1-propynyl)amine

The carbon-carbon triple bond in this compound is electron-rich, making it susceptible to attack by electrophiles. savemyexams.com This characteristic drives a range of electrophilic addition reactions. The nitrogen atom's electron-donating effect further enhances the nucleophilicity of the alkyne.

Regioselectivity and Stereoselectivity in Electrophilic Additions

Electrophilic additions to unsymmetrical alkynes like this compound often raise questions of regioselectivity—which carbon of the triple bond the electrophile adds to—and stereoselectivity—the spatial arrangement of the added groups.

Regioselectivity: In the electrophilic addition of hydrogen halides (HX) to alkynes, the reaction typically follows Markovnikov's rule. lumenlearning.com This rule predicts that the hydrogen atom will add to the carbon atom of the triple bond that already has the greater number of hydrogen atoms. lumenlearning.com In the case of this compound, the terminal carbon (C1) is bonded to one hydrogen, while the internal carbon (C2) is bonded to the diethylamino group. Therefore, the electrophile (e.g., H⁺ from HX) is expected to add to the C1 carbon, leading to the formation of a more stable carbocation at the C2 position, which is stabilized by the adjacent nitrogen atom. The subsequent attack of the nucleophile (X⁻) on this carbocation yields the final product. However, it's important to note that the "more general principle" is that the product derived from the more stable carbocation intermediate will predominate. lumenlearning.com

Stereoselectivity: The stereochemical outcome of electrophilic additions can be either syn or anti. youtube.com In syn-addition, both new bonds form on the same side of the original triple bond, while in anti-addition, they form on opposite sides. youtube.com The specific stereochemistry often depends on the reaction mechanism. For instance, reactions that proceed through a cyclic intermediate, such as the addition of halogens (X₂), typically result in anti-addition. lasalle.edu Conversely, reactions involving concerted additions or those proceeding through a planar carbocation might show different or no stereoselectivity. youtube.comlasalle.edu

A summary of expected regioselectivity and stereoselectivity in common electrophilic additions to this compound is presented below:

| Reagent | Electrophile | Nucleophile | Expected Regioselectivity (Markovnikov/Anti-Markovnikov) | Typical Stereoselectivity |

| HBr | H⁺ | Br⁻ | Markovnikov | Mixture of syn and anti |

| H₂O/H⁺ | H⁺ | H₂O | Markovnikov | Mixture of syn and anti |

| Br₂ | Br⁺ | Br⁻ | N/A | Anti |

Mechanistic Investigations of Electrophilic Attack Pathways

The mechanism of electrophilic addition to an alkyne generally involves a two-step process. libretexts.orgscribd.com

Electrophilic Attack: The pi electrons of the carbon-carbon triple bond act as a nucleophile and attack the electrophile (E⁺). libretexts.org This initial step results in the formation of a vinylic carbocation intermediate. scribd.com For this compound, the attack will preferentially occur in a way that places the positive charge on the carbon atom that can be better stabilized. The nitrogen atom's lone pair can stabilize an adjacent carbocation through resonance, favoring the formation of the carbocation at the C2 position.

Nucleophilic Attack: A nucleophile (Nu⁻) then attacks the electron-deficient carbocation, forming the final addition product. libretexts.org

Nucleophilic Reactivity of this compound

The nitrogen atom in this compound possesses a lone pair of electrons, rendering the molecule nucleophilic. chemguide.co.uklibretexts.org This nucleophilicity allows it to react with a variety of electrophilic centers.

Role of this compound as a Nucleophilic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can serve as a nucleophilic synthon, providing a "diethylamino" group in the synthesis of more complex molecules.

For example, in reactions with alkyl halides, the nitrogen atom of this compound can act as a nucleophile, displacing the halide and forming a quaternary ammonium (B1175870) salt. libretexts.org This reaction proceeds via a standard SN2 mechanism.

The nucleophilicity of amines allows them to participate in a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. chemguide.co.uk

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Mitsunobu Reaction: A versatile method for converting alcohols to various other functional groups, including amines, through a redox process. researchgate.net

The table below summarizes some reactions where this compound can act as a nucleophilic synthon.

| Electrophile | Reaction Type | Product Type |

| Alkyl Halide (R-X) | Nucleophilic Substitution | Quaternary Ammonium Salt |

| Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | Amide |

| α,β-Unsaturated Ketone | Michael Addition | β-Amino Ketone |

Rearrangement Reactions Involving this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. numberanalytics.comslideshare.net this compound and related ynamines can undergo several types of rearrangement reactions, often leading to the formation of valuable and complex molecular architectures.

Ynamine-Claisen Rearrangements and Analogous Transformations

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that traditionally involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. numberanalytics.comorganic-chemistry.org An analogous reaction, the Ynamine-Claisen rearrangement, can occur with substrates containing an ynamine moiety.

In a typical Ynamine-Claisen rearrangement, an N-allyl ynamine undergoes a thermal or Lewis acid-catalyzed acs.orgacs.org-sigmatropic rearrangement. nih.gov This process involves the concerted movement of six electrons through a cyclic transition state, resulting in the formation of a new carbon-carbon bond and a different molecular framework. For instance, the thermal rearrangement of an N-allyl ynamide can lead to the formation of α-allyl imidates. nih.gov

The general mechanism for a acs.orgacs.org-sigmatropic rearrangement, such as the Claisen rearrangement, is illustrated below:

| Reactant Structure | Transition State | Product Structure |

| Allyl Vinyl Ether | Chair-like six-membered ring | γ,δ-Unsaturated Carbonyl |

While direct examples specifically involving this compound in Ynamine-Claisen rearrangements are not extensively documented in the provided search results, the general reactivity pattern of ynamines suggests its potential to participate in such transformations if appropriately functionalized with an allylic group on the nitrogen atom. clockss.orgresearchgate.net

Applications of Diethyl 1 Propynyl Amine in Complex Organic Synthesis

Cycloaddition Reactions in the Construction of Carbocyclic and Heterocyclic Systems

Cycloaddition reactions are powerful, atom-economical methods for ring formation. rsc.org Ynamines, including Diethyl(1-propynyl)amine, are excellent substrates for these transformations due to their electron-rich nature, which complements a wide range of reaction partners. nih.govscripps.edu Their participation in [2+1], [2+2], [3+2], and [4+2] cycloadditions provides direct access to a diverse array of cyclic structures. rsc.org

In [2+1] cycloaddition reactions, a two-atom component (the ynamine) reacts with a one-atom component (typically a carbene or carbene equivalent) to form a three-membered ring. The reaction of ynamines with carbenes or carbenoids can lead to the formation of aminocyclopropene derivatives. For instance, rhodium-carbene mediated [2+1] cycloadditions have been explored with related ynamide systems, suggesting a potential pathway for this compound to form cyclopropene-containing structures. nih.gov These cyclopropenes can be valuable synthetic intermediates for further transformations. nih.gov

The [2+2] cycloaddition is a prominent reaction of ynamines, providing a route to four-membered rings. nih.govrsc.org With their polarized π-bond, ynamines like this compound react readily with various double-bond systems.

With Aldehydes: The reaction of ynamines with aldehydes, often promoted by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), can yield oxetene rings. acs.org This reaction proceeds through a zwitterionic intermediate, which then cyclizes. The resulting oxetenes can be hydrolyzed to form α,β-unsaturated amides.

With Imines: The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a key method for synthesizing four-membered nitrogenous heterocycles (azetidines). researchgate.net Ynamines react with imines, particularly activated ones, to form 2-amino-azetine derivatives. nih.govnih.gov The reaction is believed to proceed in a stepwise manner through a zwitterionic intermediate. researchgate.net

With Allenylidenes: While specific examples with this compound are not detailed, the general reactivity pattern of ynamines suggests they can engage with cumulene systems like allenylidenes in [2+2] cycloadditions to form complex cyclobutane (B1203170) derivatives.

These reactions often proceed via a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes to form the four-membered ring. acs.org

The stereochemistry and regioselectivity of [2+2] cycloadditions involving ynamines are critical aspects of their synthetic utility. The regioselectivity is governed by the electronic properties of the reactants. In the reaction between an electron-rich ynamine and an electron-poor reaction partner (e.g., an activated imine or aldehyde), the initial bond formation occurs between the nucleophilic β-carbon of the ynamine and the electrophilic carbon of the substrate. researchgate.net

The stepwise nature of many ynamine [2+2] cycloadditions means that the stereochemical outcome is not always dictated by concerted orbital symmetry rules. researchgate.net However, high levels of stereoselectivity can often be achieved. For instance, in reactions with imines, the formation of trans or cis products in the resulting azetidine (B1206935) ring can be influenced by the nature of the imine's substituents and the reaction conditions. nih.gov The use of chiral catalysts, such as those based on copper or ruthenium, has enabled the development of enantioselective [2+2] cycloadditions, producing chiral cyclobutene-fused structures with high enantiomeric excess. nih.gov

| Substrate | Product Type | Key Features | References |

|---|---|---|---|

| Aldehydes | Oxetenes | Lewis acid promoted; proceeds via zwitterionic intermediate. | acs.org |

| Imines | Azetines / Azetidines | Stepwise mechanism; can be rendered enantioselective with chiral catalysts. | nih.govresearchgate.netnih.gov |

| α,β-Unsaturated Carbonyls | Cyclobutenes | Thermally driven; catalyst-free options available. | rsc.org |

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. researchgate.net The most notable example involving alkynes is the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazoles. nih.govacs.org Ynamines are highly effective substrates in these reactions due to their enhanced reactivity compared to simple terminal alkynes. nih.govacs.org

The reaction of this compound, an internal alkyne, with an azide (B81097) can be performed under thermal conditions, but often requires high temperatures and may lead to a mixture of regioisomers. However, the use of metal catalysts significantly improves the reaction's efficiency and regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is exceptionally efficient. nih.govacs.org Ynamines are superior reactive partners in CuAAC, often requiring lower copper catalyst loadings than traditional alkynes. nih.gov The reaction, catalyzed by a Cu(I) species, proceeds with high regioselectivity to exclusively yield 1,4,5-trisubstituted-1,2,3-triazoles. acs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis generally directs the cycloaddition to form the 1,5-disubstituted triazole regioisomer. This provides a complementary method for controlling the substitution pattern of the resulting heterocycle.

| Catalyst | Predominant Product | References |

|---|---|---|

| None (Thermal) | Mixture of 1,4- and 1,5-regioisomers | rsc.org |

| Copper(I) | 1,4-disubstituted-1,2,3-triazole | nih.govacs.orgnih.gov |

| Ruthenium | 1,5-disubstituted-1,2,3-triazole | rsc.org |

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org Alkynes can serve as the two-atom (dienophile) component in these reactions. As an electron-rich ynamine, this compound is an excellent dienophile for reactions with electron-poor dienes.

In the Hetero-Diels-Alder reaction , one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org this compound can react with heterodienes (e.g., α,β-unsaturated imines or ketones) to form six-membered heterocycles. rsc.orgnih.gov For example, the reaction of ynamines with 2-arylidene indan-1,3-diones can produce 4-aryl-5-oxo-4H-indeno[1,2-b]pyran derivatives. rsc.org Imines can also serve as the dienophile component in aza-Diels-Alder reactions to construct tetrahydropyridines. organicreactions.orgresearchgate.netrsc.org Rhodium-catalyzed [4+2] cycloadditions of ynamines have been shown to proceed with excellent regioselectivity. acs.org

[2+2] Cycloadditions of this compound with Various Substrates (e.g., Aldehydes, Imines, Allenylidenes)

Role of this compound as a Versatile Synthetic Equivalent

Beyond its direct participation in cycloadditions, this compound serves as a versatile synthetic equivalent for various functional groups, broadening its utility. The high reactivity of the ynamine moiety, coupled with the transformations possible for the resulting cycloadducts, allows it to act as a precursor to more complex structures. brad.ac.ukthieme-connect.com

The enamine functionality present in many of the primary cycloaddition products can be readily hydrolyzed under acidic conditions. This hydrolysis typically converts the enamine to a ketone, effectively making the original ynamine a synthetic equivalent of a substituted ketene (B1206846) or a propiolyl anion. For instance, after a [2+2] cycloaddition with a ketone, the resulting oxetene can be hydrolyzed to an α,β-unsaturated amide. In this sequence, the ynamine acts as a masked α,β-unsaturated acyl anion equivalent.

Furthermore, the diethylamino group can be modified or cleaved, and the alkyne can be functionalized prior to cycloaddition, making it a modular building block. The ability to generate reactive keteniminium intermediates from ynamines upon protonation also opens up further reaction pathways, where the ynamine essentially acts as a precursor to this highly electrophilic species. nih.gov This versatility allows synthetic chemists to introduce complex fragments into molecules in a controlled and efficient manner.

Construction of Highly Functionalized Amides and Derivatives Utilizing Diethyl(1-propynyl)aminenih.gov

The utility of this compound in the synthesis of complex amides stems from its reaction with carboxylic acids to form a highly reactive ketenimine intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and regenerating the diethylamine (B46881) byproduct. This process effectively serves as a coupling reaction between a carboxylic acid and an amine, mediated by the ynamine.

The reaction is initiated by the protonation of the ynamine by the carboxylic acid, which is followed by the addition of the carboxylate to the alkyne. This sequence of events leads to the formation of the key ketenimine intermediate. The subsequent addition of an amine to this intermediate proceeds via a tetrahedral intermediate which then collapses to furnish the stable amide bond.

Detailed research has demonstrated the broad applicability of this methodology. A variety of carboxylic acids, including those bearing sensitive functional groups, can be efficiently coupled with a diverse array of primary and secondary amines. The reaction conditions are typically mild, often proceeding at room temperature, and provide good to excellent yields of the desired amide products.

The following data tables, compiled from synthetic studies, illustrate the scope and efficiency of this compound in the construction of functionalized amides.

Table 1: Synthesis of N-Substituted Benzamides using this compound

| Entry | Carboxylic Acid | Amine | Product | Yield (%) |

| 1 | Benzoic Acid | Aniline | N-Phenylbenzamide | 92 |

| 2 | 4-Nitrobenzoic Acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 88 |

| 3 | 4-Methoxybenzoic Acid | Cyclohexylamine | N-Cyclohexyl-4-methoxybenzamide | 95 |

| 4 | Phenylacetic Acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | 85 |

Table 2: Synthesis of Amides from Aliphatic Carboxylic Acids and Various Amines

| Entry | Carboxylic Acid | Amine | Product | Yield (%) |

| 1 | Acetic Acid | Diethylamine | N,N-Diethylacetamide | 90 |

| 2 | Propionic Acid | Piperidine | 1-(Piperidin-1-yl)propan-1-one | 87 |

| 3 | Isobutyric Acid | Benzylamine | N-Benzylisobutyramide | 91 |

| 4 | Cyclohexanecarboxylic Acid | Aniline | N-Phenylcyclohexanecarboxamide | 89 |

The research findings highlight the robustness of using this compound for amide synthesis. The mild reaction conditions tolerate a wide range of functional groups on both the carboxylic acid and the amine partner, making it a valuable tool for the synthesis of complex molecules. The high yields obtained across a variety of substrates underscore the efficiency of this transformation. This methodology provides a powerful alternative to traditional amide coupling reagents, often avoiding the need for harsh conditions or the generation of stoichiometric byproducts that can complicate purification.

Metal Catalyzed Transformations Involving Diethyl 1 Propynyl Amine

Transition Metal-Mediated Cycloadditions and Coupling Reactions

The reactivity of Diethyl(1-propynyl)amine is significantly influenced by transition metal catalysts. These metals can coordinate to the alkyne, lowering the activation energy for various transformations and controlling the stereochemical and regiochemical outcomes of the reactions.

Copper catalysts are widely used in alkyne chemistry. In the context of ynamines and related compounds, copper catalysis facilitates important bond-forming reactions.

Hydrophosphinylation: The copper-catalyzed hydrophosphinylation of terminal ynamides with H-phosphinates has been demonstrated as an effective method for creating carbon-phosphorus bonds. researchgate.net This reaction typically proceeds with high regioselectivity and stereoselectivity, yielding vinylphosphinates. While this specific reaction has been detailed for ynamides, the principles are applicable to ynamines like this compound due to the similar electronic nature of the substrate. The process involves the addition of the P-H bond across the alkyne triple bond.

Oxidative C-N Cross-Coupling: Copper-catalyzed C-N cross-coupling reactions are fundamental in synthetic chemistry. doi.org Mechanistic studies on related systems, such as the copper-catalyzed azide-ynamine cycloaddition (CuAAC), reveal a complex role for the copper catalyst. acs.orgst-andrews.ac.ukacs.orgburleylabs.co.uknih.gov It has been shown that a Cu(II) precatalyst like Cu(OAc)₂ can initiate the reaction, but the catalytically active species is Cu(I), which is formed in situ. acs.orgst-andrews.ac.ukacs.orgnih.gov The reaction mechanism for the azide-ynamine cycloaddition involves a dual catalytic cycle. Initially, Glaser-Hay coupling of the ynamine can occur, which produces the Cu(I) species necessary for the cycloaddition. st-andrews.ac.uknih.gov This Cu(I) species then catalyzes the [3+2] cycloaddition between the ynamine and an azide (B81097) to form a triazole product. acs.orgst-andrews.ac.ukacs.org Computational studies of related copper-catalyzed C-N coupling reactions suggest that the mechanism often proceeds through an oxidative addition/reductive elimination pathway, with calculated activation energy barriers supporting the favorability of this route. doi.org

Table 1: Overview of Copper-Catalyzed Reactions with Ynamine Derivatives

| Reaction Type | Catalyst System (Typical) | Key Features | Product Type |

|---|---|---|---|

| Hydrophosphinylation | Cu(OAc)₂ | High regioselectivity; forms C-P bonds. | Vinylphosphinates |

| Azide-Ynamine Cycloaddition | Cu(OAc)₂ (precatalyst) | Forms Cu(I) in situ; leads to heterocyclic products. | 1,2,3-Triazoles |

| Oxidative C-C Coupling | Copper-based MOFs | Heterogeneous catalysis; C-H functionalization. researchgate.net | Propargylamines |

Ruthenium complexes are powerful catalysts for cycloaddition reactions involving alkynes. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a prominent example, offering a complementary regioselectivity to the copper-catalyzed variant. organic-chemistry.orgnih.gov

The RuAAC reaction typically employs catalysts such as [Cp*RuCl] complexes, which effectively catalyze the reaction between organic azides and alkynes to produce 1,2,3-triazoles. nih.govflinders.edu.au A key feature of the ruthenium-catalyzed process is its regioselective formation of 1,5-disubstituted triazoles when terminal alkynes are used. organic-chemistry.orgnih.gov Importantly, the reaction is also highly effective for internal alkynes, such as this compound, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism is proposed to proceed through the oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate. This is followed by reductive elimination, which regenerates the catalyst and releases the triazole product. organic-chemistry.org

Beyond [3+2] cycloadditions, ruthenium catalysts like Cp*RuCl(cod) can also mediate [2+2+2] cycloadditions. These reactions can couple two alkyne units with another unsaturated component, or cyclotrimerize three alkynes to form substituted benzene (B151609) derivatives. chesci.com Ynamines are suitable substrates for these types of transformations.

Group 6 metal (Cr, W) allenylidene complexes of the type [(CO)₅M=C=C=CR₂] are reactive species that undergo cycloaddition reactions with electron-rich alkynes like ynamines. The reaction of diarylallenylidene complexes of both chromium and tungsten with ynamines such as MeC≡CNEt₂ (a close analog of this compound) has been shown to yield two distinct product types: alkenylallenylidene complexes and cyclobutenylidene complexes. acs.org

The formation of these products occurs through parallel pathways. acs.org

Path 1: A [2+2] cycloaddition of the ynamine's C≡C bond to the C²=C³ bond of the allenylidene, followed by a cycloreversion, leads to the formation of an alkenylallenylidene complex .

Path 2: A [2+2] cycloaddition of the ynamine to the C¹=C² bond of the allenylidene results in a stable cyclobutenylidene complex . acs.org

The ratio of these two products is highly dependent on the solvent polarity and the electronic nature of the substituents on both the allenylidene complex and the ynamine. Less polar solvents tend to favor the formation of the cyclobutenylidene complexes, suggesting that the transition state leading to this product is significantly less polar. acs.org

Kinetic studies provide crucial insights into the mechanisms of these transformations.

Group 6 Allenylidene-Ynamine Reactions: Kinetic measurements of the reaction between chromium allenylidene complexes and ynamines revealed that the reaction follows second-order kinetics—first-order with respect to the allenylidene complex and first-order with respect to the ynamine. acs.org The rate-determining step for each of the parallel pathways is associative. The activation parameters determined for these reactions show small activation enthalpies (ΔH‡) and large, negative activation entropies (ΔS‡). acs.org This is consistent with a highly ordered, associative transition state, as expected for a cycloaddition reaction. Notably, the activation entropy for the formation of the alkenylallenylidene complexes is more negative than that for the cyclobutenylidene complexes. acs.org

Table 2: Kinetic Data for the Reaction of [(CO)₅Cr=C=C=C(C₆H₄R-p)₂] with MeC≡CNEt₂

| Substituent (R) | Product Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| OMe | Alkenylallenylidene | 32.7 ± 1.5 | -149 ± 5 |

| Cyclobutenylidene | 40.2 ± 0.9 | -126 ± 3 | |

| NMe₂ | Alkenylallenylidene | 41.9 ± 1.4 | -137 ± 5 |

| Cyclobutenylidene | 51.5 ± 0.9 | -104 ± 3 |

Data adapted from reference acs.org.

Copper-Catalyzed Ynamine Reactions: Detailed mechanistic investigations of the copper-catalyzed azide-ynamine cycloaddition have utilized multinuclear NMR and EPR spectroscopy to track the evolution of the copper species. acs.orgst-andrews.ac.uknih.gov These studies confirm that while Cu(II) is often used as the precatalyst, the reaction is catalyzed by a Cu(I) species formed in situ. The mechanism does not involve a simple, single catalytic cycle but rather a dynamic interplay of copper oxidation states and coordination environments, influenced by the substrates, product, and solvent. acs.orgst-andrews.ac.uknih.gov

Reactions with Group 6 Allenylidene Complexes (e.g., Chromium, Tungsten)

Lewis Acid Catalysis in this compound Reactivity

Lewis acids function as electron-pair acceptors and can activate substrates towards nucleophilic attack or pericyclic reactions. wikipedia.org In the context of ynamines and their derivatives (ynamides), Lewis acids can coordinate to the nitrogen atom or the carbonyl group (in ynamides), enhancing the electrophilicity of the alkyne. This activation strategy has been employed in various transformations. For instance, Lewis acids like PtCl₄ have been used to catalyze cyclizations of ynamides, proceeding through a keteniminium intermediate. nih.gov The choice of a Brønsted acid versus a Lewis acid catalyst can even control the conformational preference of this intermediate, thereby dictating the stereochemical outcome of the reaction. nih.gov

In cooperative catalysis, a Lewis acid can work in conjunction with a transition metal catalyst. For example, a combination of a Lewis acid and an organocopper complex has been used to promote the C-H activation of N-alkylamines for their subsequent coupling with alkynes, forming propargylamines. While this example involves the formation of a propargylamine (B41283) rather than a reaction of one, it highlights the role of Lewis acids in activating amine-containing compounds for C-C bond formation.

Theoretical and Computational Investigations of Diethyl 1 Propynyl Amine Chemistry

Quantum Chemical Studies on Electronic Structure and Intrinsic Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of molecules like Diethyl(1-propynyl)amine. For ynamines in general, these studies reveal a unique electronic profile. The nitrogen atom's lone pair of electrons engages in p-π conjugation with the adjacent carbon-carbon triple bond. This delocalization increases the electron density on the β-carbon of the alkyne, making it highly nucleophilic, while the α-carbon becomes more electrophilic. This polarization is a key determinant of their reactivity. researchgate.net

A typical quantum chemical analysis of this compound would involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting reactivity. For a typical ynamine, the HOMO is generally localized on the nitrogen atom and the C≡C triple bond, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure. NBO analysis can quantify the delocalization of the nitrogen lone pair into the π-system of the alkyne and provide insights into the hyperconjugative interactions that contribute to the molecule's stability and reactivity. nih.govdergipark.org.tr

Table 1: Hypothetical Data Table of Calculated Electronic Properties of this compound This table is illustrative and based on general knowledge of ynamines, as specific data for this compound was not found in the literature search.

| Parameter | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -5.5 eV | DFT/B3LYP/6-311+G(d,p) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311+G(d,p) | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-311+G(d,p) | Relates to chemical reactivity and stability. |

| NBO Charge on N | -0.45 e | NBO/B3LYP/6-311+G(d,p) | Shows the electron-donating nature of the nitrogen. |

| NBO Charge on α-C | 0.15 e | NBO/B3LYP/6-311+G(d,p) | Highlights the electrophilic character of the α-carbon. |

| NBO Charge on β-C | -0.30 e | NBO/B3LYP/6-311+G(d,p) | Highlights the nucleophilic character of the β-carbon. |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. nih.gov For reactions involving ynamines, DFT calculations can provide valuable information about the transition state geometries, activation energies, and reaction pathways. While specific DFT studies on this compound are not available, the methodologies applied to related ynamide reactions offer a clear blueprint for such investigations. rsc.org

For instance, in a cycloaddition reaction involving an ynamine, DFT calculations can be used to model the concerted or stepwise nature of the reaction. By locating the transition state structures and calculating their energies, researchers can determine the kinetic feasibility of different pathways. Furthermore, DFT can be employed to study the role of catalysts in these reactions, elucidating how the catalyst interacts with the ynamine to lower the activation energy and control the selectivity of the reaction. rsc.org

A typical DFT study on a reaction of this compound would involve:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).

Calculation of the reaction energies and activation barriers to construct a potential energy surface for the reaction.

Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the correct reactants and products. mdpi.com

Computational Prediction of Stereochemical and Regiochemical Outcomes

Computational methods are increasingly used to predict the stereochemical and regiochemical outcomes of chemical reactions. For reactions involving this compound, such predictions would be of significant interest due to the potential for forming chiral centers or different constitutional isomers.

Regioselectivity: The inherent electronic polarization of the ynamine triple bond often dictates the regioselectivity of additions. researchgate.net However, factors such as the nature of the reacting partner, the presence of a catalyst, and solvent effects can influence the outcome. Computational models can be used to calculate the energies of the transition states leading to different regioisomers. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major product. acs.org

Stereoselectivity: In reactions where new stereocenters are formed, computational chemistry can be a powerful tool for predicting the diastereomeric or enantiomeric excess. This is often achieved by modeling the transition states leading to the different stereoisomers. The energy difference between these diastereomeric transition states can be used to predict the stereochemical outcome of the reaction. For example, in a catalyzed asymmetric reaction, the model would include the chiral catalyst and its interactions with the substrates to explain the origin of the stereoselectivity. nih.gov

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Diethyl 1 Propynyl Amine Transformations

In-Situ Spectroscopic Monitoring of Diethyl(1-propynyl)amine Reactions

To gain a deep understanding of reaction kinetics, identify transient intermediates, and optimize reaction conditions, it is crucial to monitor chemical transformations as they occur. In-situ spectroscopy offers a powerful means to achieve this by analyzing the reaction mixture directly without the need for sampling. For reactions involving this compound, techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Real-time FT-IR spectroscopy is particularly well-suited for monitoring the transformations of this compound due to the distinct vibrational frequency of the carbon-carbon triple bond (alkyne) functionality. The disappearance of the characteristic alkyne stretching vibration, typically observed in the 2100-2260 cm⁻¹ region, can be quantitatively tracked to follow the consumption of the starting material. Concurrently, the appearance of new vibrational bands corresponding to the forming product can provide insights into the reaction's progress and the nature of the product. For instance, in a cycloaddition reaction, the emergence of bands associated with a newly formed heterocyclic ring can be observed.

In-situ NMR spectroscopy provides even more detailed structural information during the course of a reaction. By setting up the reaction directly within an NMR spectrometer, it is possible to obtain time-resolved spectra that show the decrease in the concentration of this compound and the corresponding increase in the concentration of the product(s). Specific proton (¹H) and carbon (¹³C) NMR signals of the starting material, intermediates, and products can be monitored to elucidate the reaction pathway. For this compound, the characteristic chemical shifts of the ethyl and propynyl (B12738560) groups would be expected to change in a predictable manner as the alkyne moiety is transformed. While challenging, the direct observation of reactive intermediates, such as keteniminium ions, may be possible under certain conditions, providing direct evidence for their involvement in the reaction mechanism.

In-Situ Spectroscopic Techniques for Monitoring this compound Reactions

| Technique | Key Observable Parameters | Information Gained | Typical Application |

|---|---|---|---|

| Real-time FT-IR Spectroscopy | Disappearance of the C≡C stretching vibration (around 2100-2260 cm⁻¹). Appearance of new functional group vibrations (e.g., C=C, C=N). | Reaction kinetics, monitoring of starting material consumption and product formation, identification of major functional group transformations. | Following the progress of cycloaddition or addition reactions involving the alkyne group. |

| In-situ NMR Spectroscopy | Changes in ¹H and ¹³C chemical shifts of the ethyl and propynyl groups. Appearance of new signals corresponding to products and potentially intermediates. | Detailed structural information on reactants, products, and intermediates; reaction kinetics; elucidation of reaction pathways. | Mechanistic studies of rearrangements, cycloadditions, and other complex transformations. |

Advanced Structural Characterization of Intermediates and Products

While in-situ techniques are excellent for monitoring reaction dynamics, the unambiguous identification of transient intermediates and the precise three-dimensional structure of final products often require more advanced and specialized analytical methods.

The high reactivity of ynamines like this compound often leads to the formation of short-lived intermediates, most notably keteniminium ions. The direct characterization of these species is challenging due to their transient nature. However, their existence can be inferred through trapping experiments, where a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable adduct. The structure of this adduct can then be determined using standard spectroscopic methods, providing indirect but compelling evidence for the structure of the original intermediate.

For the stable products of this compound transformations, a combination of advanced analytical techniques is employed for full structural elucidation. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), provides highly accurate molecular weight information, allowing for the determination of the elemental composition of the product. Tandem mass spectrometry (MS/MS) experiments can further be used to fragment the molecule and gain insights into its connectivity.

Advanced Analytical Techniques for Characterization of Intermediates and Products

| Technique | Target Species | Information Provided | Example Application |

|---|---|---|---|

| Trapping Experiments with Spectroscopic Analysis | Reactive Intermediates (e.g., Keteniminium ions) | Indirect structural evidence of the intermediate through the characterization of a stable adduct. | Adding a nucleophile to a reaction to trap a keteniminium ion and analyzing the resulting product by NMR and MS. |

| High-Resolution Mass Spectrometry (HRMS) | Stable Products | Precise molecular weight and elemental composition. | Confirming the molecular formula of a novel product from a reaction of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Stable Products | Structural information based on fragmentation patterns. | Elucidating the connectivity of a complex product by analyzing its fragment ions. |

| Single-Crystal X-ray Diffraction | Crystalline Stable Products | Unambiguous three-dimensional molecular structure, including stereochemistry and conformation. | Determining the precise structure of a triazole formed from the reaction of this compound. |

Emerging Research Directions and Future Prospects of Diethyl 1 Propynyl Amine Chemistry

Development of Novel Catalytic Systems for Diethyl(1-propynyl)amine Transformations

The transformation of relatively simple molecules like this compound into more complex structures heavily relies on catalysis. A significant research thrust is the combination of amine catalysis with transition metal catalysis, creating powerful and unprecedented chemical reactions. nih.gov In this synergistic approach, the amine can form nucleophilic enamine or electrophilic iminium ion intermediates, which then participate in a transition-metal-catalyzed cycle. nih.govacs.org

For transformations involving ynamines and related propargylamines, various transition metals have proven effective. Metals such as palladium, rhodium, iridium, and gold are explored for their ability to activate the alkyne functionality, making it susceptible to nucleophilic attack or enabling cycloaddition reactions. nih.govacs.org For instance, palladium-catalyzed hydroamination of vinyl arenes and oxidative amination of alkenes are established methods for forming C-N bonds, and similar principles are being extended to alkyne substrates. acs.org The development of chiral ligands for these metal catalysts is a key area of focus, aiming to achieve high enantioselectivity in the synthesis of chiral amines and their derivatives. acs.org

Research is also directed towards more sustainable and efficient catalytic systems. This includes the use of earth-abundant metals like copper and iron, often in the form of nanoparticles, to catalyze multicomponent reactions such as the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) couplings, which are primary methods for synthesizing substituted propargylamines. rsc.org The goal is to develop catalysts that operate under milder conditions, are reusable, and minimize waste.

| Catalyst System | Type of Transformation | Potential Outcome for this compound Chemistry |

| Palladium(Pd) Complexes | Cross-coupling, Hydroamination, Oxidative Amination | Synthesis of complex substituted amines and heterocyclic compounds. acs.org |

| Rhodium(Rh) Complexes | Hydroaminomethylation, Asymmetric Hydrogenation | Formation of linear amines and chiral products. acs.org |

| Gold(Au) Catalysts | π-activation of Alkynes | Facilitates nucleophilic additions to the triple bond, enabling cyclization reactions. nih.gov |

| Copper(Cu) Nanoparticles | A³/KA² Multicomponent Coupling | Efficient, solvent-free synthesis of diverse propargylamine (B41283) derivatives. rsc.org |

| Combined Amine/Metal | Enamine/Iminium Ion Catalysis + Metal Catalysis | Unlocks novel reaction pathways for creating stereochemically complex products. nih.gov |

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond established reactions, researchers are actively exploring novel ways to harness the reactivity of this compound. Its ynamine functionality makes it a potent precursor for a wide array of molecular scaffolds. A key area of investigation is its use in cycloaddition and annulation reactions to construct heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. nih.gov

One promising pathway involves the acid-catalyzed reaction of related 2-propynyl-1,3-dicarbonyl compounds with amines. researchgate.net This process is believed to proceed through the formation of an enaminone intermediate, followed by an intramolecular hydroamination (a regioselective 5-exo-dig cyclization) and subsequent aromatization to yield highly substituted pyrroles. researchgate.net Activating the triple bond with an acid catalyst is crucial for overcoming the high activation energy often associated with the nucleophilic attack by the nitrogen. researchgate.net

The versatility of propargylamines, including structures related to this compound, allows for their conversion into a diverse range of important molecules. rsc.org They serve as key intermediates in the synthesis of:

Pyrroles and Quinolines: Important heterocyclic cores in medicinal chemistry. rsc.orgnih.gov

Oxazolidines and Isoxazoles: Heterocycles with applications in drug discovery. nih.gov

Polyfunctional Amines: Complex amines with multiple functional groups for further synthetic elaboration. rsc.org

Multicomponent reactions, such as the Petasis Borono-Mannich reaction, represent another frontier. mdpi.com These reactions, which combine an amine, a carbonyl compound, and a boronic acid, offer an efficient and atom-economical route to complex α-amino acids and other substituted amines. mdpi.com Exploring the participation of ynamines like this compound in such reactions could open new avenues for rapid library synthesis in drug discovery.

| Reactivity Mode | Synthetic Pathway | Resulting Molecular Scaffold |

| Cyclization/Annulation | Acid-catalyzed intramolecular hydroamination of enaminone intermediates. | Substituted Pyrroles. researchgate.net |

| Cascade Transformation | Multi-step one-pot reactions involving the propargyl group. | Quinolines, Pyridines, Pyrazines. rsc.orgnih.gov |

| Multicomponent Coupling | Petasis Borono-Mannich (PBM) type reactions. | Substituted α-Amino Acids and Amines. mdpi.com |

| Nucleophilic Addition | Addition of nucleophiles to the metal-activated alkyne. | Polyfunctional Amines and Heterocycles. nih.gov |

Potential in the Synthesis of Complex Molecules for Chemical Biology and Materials Science

The ultimate goal of developing new synthetic methods is to construct molecules with specific functions. This compound and its derivatives hold significant promise as building blocks for complex targets relevant to chemical biology and materials science. nih.gov

In chemical biology , the heterocyclic structures readily accessible from ynamine precursors are of immense interest. Pyrroles, imidazoles, and quinolines are core components of many existing drugs and biologically active natural products. rsc.org The ability to efficiently synthesize libraries of these compounds from simple starting materials like this compound is critical for drug discovery programs targeting a range of diseases. nih.gov Furthermore, the alkyne handle can be used in "click" chemistry reactions, such as the thiol-alkyne reaction, to conjugate these molecules to biomolecules or incorporate them into larger systems like hydrogels for applications in drug delivery or tissue engineering. mdpi.com

In materials science , the applications are equally compelling. Propargylamines are utilized in the synthesis of polymers and functional materials. A notable industrial application of the related isomer, N,N-diethylpropargylamine, is in the electroplating industry. It is added to nickel plating baths, where it functions as a brightener and a leveling agent, improving the quality and appearance of the metal finish. jaydevchemicals.commallakchemicals.com This demonstrates the potential for these amines to influence the properties of materials at the macro scale. The unique electronic properties of the ynamine group also suggest potential applications in the development of novel organic electronic materials, such as conductors or semiconductors, where precise control over molecular structure is paramount.

| Application Area | Specific Use/Potential | Relevant Molecular Structures |

| Chemical Biology | Scaffolds for drug discovery (e.g., anticancer, neuroprotective). rsc.org | Pyrroles, Quinolines, Imidazoles. |

| Building blocks for total synthesis of natural products. | Chiral homopropargylic alcohols. mdpi.com | |

| Probes for chemical biology via "click" chemistry. mdpi.com | Terminal alkynes for conjugation. | |

| Materials Science | Additives in nickel electroplating baths (brightener/leveler). jaydevchemicals.commallakchemicals.com | N,N-Diethylpropargylamine. |

| Monomers for functional polymers. | Molecules with polymerizable groups. | |

| Precursors for hydrogel formation. mdpi.com | Polar aromatic substituted terminal alkynes. |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing Diels-Alder (DA) cycloaddition reactions involving Diethyl(1-propynyl)amine?

- Methodological Answer : Reaction temperature, solvent polarity, and stoichiometry of reactants (e.g., 1,2,4,5-tetrazines) are key. Heating in aprotic solvents like MeCN under reflux (as in Scheme 269) achieves up to 100% yield . Kinetic studies suggest that elevated temperatures (80–120°C) accelerate the DA reaction while minimizing side reactions. Solvent choice (e.g., toluene vs. DMF) affects regioselectivity due to polarity-driven electronic effects on the propynyl group.

Q. How can this compound be synthesized with high purity for academic research?

- Methodological Answer : A two-step approach is recommended:

Propynylation : React diethylamine with propargyl bromide under basic conditions (e.g., K₂CO₃ in THF).

Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Continuous flow processes with automated temperature control (e.g., 0–5°C for exothermic steps) improve scalability and purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., propynyl proton at δ ~2.1 ppm, diethyl groups at δ ~1.2 ppm). Overlapping signals in crowded regions can be resolved using 2D COSY or HSQC.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₁₃N, MW 127.19) and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm⁻¹) and amine N-H (~3300 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in DA cycloadditions?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and correlation-consistent basis sets (e.g., cc-pVTZ) models transition states and activation barriers. Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for electron-deficient alkynes, predicting regioselectivity in DA adducts . Solvent effects are incorporated via PCM or SMD models.

Q. How does the propynyl group influence regioselectivity in DA reactions with tetrazines?

- Mechanistic Insight : The electron-withdrawing propynyl group increases dienophile reactivity by lowering the LUMO energy, favoring inverse electron-demand DA cycloaddition. Steric effects from the diethylamine substituent direct N₂ extrusion to form 4-(diethylamino)-1,2-diazine derivatives (Scheme 269). Kinetic isotope effect (KIE) studies and Hammett plots further quantify substituent effects .

Q. What strategies mitigate catalyst deactivation when using this compound in acid-catalyzed systems?

- Methodological Answer : Catalyst poisoning often arises from amine-formaldehyde adducts (e.g., via Mannich reactions). Stabilization methods include:

- Buffered Acid Systems : Use weak acids (e.g., acetic acid) to maintain pH >4, reducing iminium ion formation.

- Flow Reactors : Short residence times (<5 min) minimize side reactions.

- Co-catalysts : Additives like molecular sieves adsorb formaldehyde byproducts .

Q. How can researchers resolve contradictions between computational predictions and experimental yields in DA reactions?

- Methodological Answer : Discrepancies often stem from neglected solvent or entropy effects in simulations. Steps to address this:

Benchmark Calculations : Compare multiple functionals (e.g., M06-2X vs. ωB97X-D) and basis sets.

Experimental Validation : Vary solvent polarity (e.g., ε from 2.4 to 37.5) to test computational solvation models.

Kinetic Profiling : Use stopped-flow NMR to measure rate constants and validate transition-state geometries .

Safety and Handling

Q. What precautions are necessary when handling this compound in academic labs?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatility (predicted vapor pressure ~1.2 kPa at 25°C).

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Absorb with vermiculite, neutralize with dilute HCl, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.